2-(Benzylideneamino)pyridin-3-amine
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Overview
Description
2-(Benzylideneamino)pyridin-3-amine is an organic compound belonging to the class of aminopyridines It features a benzylidene group attached to the amino group of pyridin-3-amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylideneamino)pyridin-3-amine typically involves the condensation of benzaldehyde with pyridin-3-amine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylideneamino)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
2-(Benzylideneamino)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(Benzylideneamino)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, it can interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
2-Aminopyrimidine: Shares structural similarities but differs in the position of nitrogen atoms in the ring.
Benzylideneaminopyridine Derivatives: Compounds with variations in the substituents on the benzylidene or pyridine rings.
Uniqueness: 2-(Benzylideneamino)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-(benzylideneamino)pyridin-3-amine |
InChI |
InChI=1S/C12H11N3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-9H,13H2 |
InChI Key |
ANFIRNGSEMZJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C=CC=N2)N |
Origin of Product |
United States |
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